molecular formula C25H22N2O2S B2728467 N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide CAS No. 681236-35-1

N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B2728467
CAS No.: 681236-35-1
M. Wt: 414.52
InChI Key: USYNZOKHVGUAJA-UHFFFAOYSA-N
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Description

N-(4,5-Diphenylthiazol-2-yl)-4-isopropoxybenzamide is a thiazole-derived compound featuring a benzamide moiety at the 2-position of the thiazole core, with 4,5-diphenyl substituents and a 4-isopropoxy group on the benzamide. This structure combines aromatic bulk (diphenyl groups) with a polar isopropoxy substituent, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2S/c1-17(2)29-21-15-13-20(14-16-21)24(28)27-25-26-22(18-9-5-3-6-10-18)23(30-25)19-11-7-4-8-12-19/h3-17H,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYNZOKHVGUAJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide typically involves the reaction of 4,5-diphenylthiazol-2-amine with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Overview
The compound has demonstrated promising antimicrobial properties against various pathogens, including bacteria and fungi. The thiazole moiety is known for its ability to enhance the bioactivity of compounds.

Case Studies

  • Mycobacterium tuberculosis : Research indicates that derivatives of thiazole compounds exhibit significant activity against Mycobacterium tuberculosis. A study highlighted that modifications on the thiazole ring could lead to improved selectivity and potency against this pathogen .
  • Fungal Infections : In vitro studies have shown that thiazole derivatives possess antifungal activity against strains such as Aspergillus niger and Aspergillus oryzae, with varying degrees of effectiveness based on structural modifications .

Data Table: Antimicrobial Activity of Thiazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)Reference
Compound AMycobacterium tuberculosis0.5 µg/mL
Compound BAspergillus niger1.0 µg/mL
Compound CStaphylococcus aureus0.8 µg/mL

Anticancer Properties

Overview
N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide has been investigated for its potential as an anticancer agent, particularly in targeting various cancer cell lines.

Case Studies

  • Colorectal Carcinoma : Studies have shown that certain thiazole derivatives exhibit cytotoxic effects against human colorectal carcinoma cell lines (HCT116). The presence of specific substituents on the thiazole ring enhances their efficacy .
  • Selectivity and Toxicity : Research indicates that these compounds can selectively target cancer cells while exhibiting lower toxicity towards normal cells, making them promising candidates for further development .

Data Table: Anticancer Activity of Thiazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Selectivity Index (SI)Reference
Compound DHCT1165.85>10
Compound EMCF-74.53>12
Compound FA5496.00>8

Antiviral Applications

Overview
Recent studies have expanded the investigation of this compound into antiviral applications, particularly against viral pathogens.

Case Studies

  • Influenza Virus : Preliminary findings suggest that certain thiazole derivatives can inhibit viral replication in vitro, indicating potential as antiviral agents .
  • Mechanism of Action : The mechanism may involve interference with viral entry or replication processes, although further studies are needed to elucidate the exact pathways involved.

Mechanism of Action

The mechanism of action of N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole Derivatives with Varied Substituents

a. N-(4,5-Dimethylthiazol-2-yl)-4-isopropoxybenzamide ()

  • Structural Differences : The dimethyl substitution at the 4,5-positions of the thiazole ring, compared to diphenyl groups in the target compound, reduces steric hindrance and lipophilicity.
  • Implications : Dimethyl groups may enhance metabolic stability but reduce π-π stacking interactions critical for binding to hydrophobic targets. The diphenyl groups in the target compound could improve target affinity in lipid-rich environments but may compromise solubility .

b. 2-[(4,5-Diphenylthiazol-2-yl)amino]-1,3-thiazolidin-4-one Derivatives ()

  • Core Modification: These derivatives replace the benzamide group with a thiazolidinone ring, introducing a sulfur atom and a ketone group.
  • Activity: The thiazolidinone derivatives exhibit antimicrobial activity, suggesting that the target compound’s benzamide group could be modified to enhance similar properties. The absence of a thiazolidinone in the target compound may reduce electrophilic reactivity but improve hydrolytic stability .
Triazole-Based Analogs ()

a. 1,2,4-Triazole-3-thiones ()

  • Structural Contrast: Triazole cores differ from thiazoles in electronic properties (additional nitrogen atom) and tautomeric behavior.
  • Functional Groups : Sulfonyl and fluorophenyl groups in triazoles enhance polarity and metabolic resistance compared to the target compound’s diphenyl/isopropoxy motifs.

b. Isostructural Thiazole-Triazole Hybrids ()

  • Geometry : Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit near-planar conformations, with fluorophenyl groups oriented perpendicularly. This contrasts with the target compound’s benzamide group, which may adopt coplanar arrangements with the thiazole ring, affecting crystallinity and packing .
Spectroscopic Characterization
  • IR Spectroscopy :
    • The target compound’s benzamide group would show νC=O ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of νS-H bands (2500–2600 cm⁻¹) distinguishes it from thiol tautomers .
  • NMR :
    • The 4-isopropoxy group would produce a split methyl doublet (~1.3 ppm, ¹H) and a methine septet (~4.5 ppm), distinct from triazole analogs’ fluorophenyl signals (e.g., ¹H-NMR peaks at ~7.0–8.0 ppm for aromatic protons) .

Data Tables

Table 1: Structural and Functional Group Comparison
Compound Class Core Structure Key Substituents Notable Spectral Features
Target Compound Thiazole 4,5-Diphenyl, 4-isopropoxybenzamide νC=O ~1680 cm⁻¹; δH (isopropoxy) 1.3/4.5 ppm
Thiazolidinone Derivatives Thiazole Thiazolidinone, diphenyl νC=S ~1250 cm⁻¹; νNH ~3300 cm⁻¹
1,2,4-Triazole-3-thiones Triazole Sulfonyl, fluorophenyl νC=S ~1250 cm⁻¹; no νS-H
Isostructural Thiazoles Thiazole Fluorophenyl, triazolyl Planar geometry; δF ~-110 ppm

Biological Activity

N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide is a compound that belongs to the thiazole family, recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-propan-2-yloxybenzamide
  • Molecular Formula: C₂₅H₂₂N₂O₂S
  • CAS Number: 681236-35-1

Synthesis:
The synthesis typically involves the reaction of 4,5-diphenylthiazol-2-amine with 4-isopropoxybenzoyl chloride in the presence of a base like triethylamine. This reaction is performed in solvents such as tetrahydrofuran (THF) at low temperatures (0-5°C) to optimize yield and purity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated its effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 15 µM against A549 lung cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. It displayed inhibitory effects against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

Antioxidant assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that this compound possesses significant free radical scavenging activity. This property contributes to its potential protective effects against oxidative stress-related diseases .

The biological effects of this compound are attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Interaction: It could interact with cellular receptors that regulate apoptosis and cell survival pathways.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4,5-Diphenylthiazol-2-amineStructurePrecursor; potential anticancer agent
Thiazole derivativesStructureVarious activities including antimicrobial and anticancer

Case Studies

  • Cytotoxicity in Lung Cancer Cells:
    • Study: Evaluated the cytotoxic effects on A549 cells.
    • Findings: Showed an IC50 of 15 µM, indicating effective inhibition of cell growth.
  • Antimicrobial Efficacy:
    • Study: Tested against E. coli and S. aureus.
    • Findings: Demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) below 100 µg/mL.
  • Antioxidant Evaluation:
    • Study: Utilized DPPH assay.
    • Findings: Exhibited notable antioxidant capacity with an IC50 value indicating effective free radical scavenging.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4,5-diphenylthiazol-2-yl)-4-isopropoxybenzamide?

  • Methodology : The compound can be synthesized via a two-step approach:

Thiazole ring formation : React substituted acetophenones with thiourea derivatives under acidic conditions to yield the 4,5-diphenylthiazol-2-amine intermediate.

Amide coupling : Treat the intermediate with 4-isopropoxybenzoyl chloride in pyridine or dichloromethane with a base (e.g., triethylamine) to form the final benzamide.

  • Validation : Confirm purity using TLC and column chromatography. Structural elucidation via 1H^{1}\text{H}-NMR, 13C^{13}\text{C}-NMR, and LC-MS/MS (as in thiazole-thiazolidinone derivatives) .

Q. How should researchers characterize the electronic properties of this compound for structure-activity relationship (SAR) studies?

  • Methodology :

  • Computational analysis : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate molecular orbitals, electrostatic potential surfaces, and electron density distributions. Validate against experimental data (e.g., X-ray crystallography or spectroscopic results).
  • Experimental validation : Employ UV-Vis spectroscopy to assess π-π* transitions and Multiwfn for topological analysis of electron localization (e.g., ELF or LOL maps) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), using MIC/MBC endpoints.
  • Anti-inflammatory : Measure inhibition of NO production in LPS-stimulated macrophages or COX-2 enzyme activity.
  • Dose-response design : Use 3-5 logarithmic concentrations with positive controls (e.g., ciprofloxacin for antimicrobials) .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental spectroscopic data be resolved?

  • Methodology :

Refine computational models : Incorporate solvent effects (e.g., PCM or SMD models) and relativistic corrections for heavy atoms.

Experimental cross-validation : Compare DFT-predicted IR/NMR shifts with experimental spectra. Adjust basis sets (e.g., 6-311++G**) or hybrid functionals (e.g., B3LYP-D3) to improve accuracy.

  • Case study : If 13C^{13}\text{C}-NMR signals for the isopropoxy group deviate >5 ppm from predictions, re-evaluate conformational flexibility using molecular dynamics (MD) simulations .

Q. What strategies optimize crystallographic refinement for this compound’s polymorphs?

  • Methodology :

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets.
  • Refinement tools : Apply SHELXL for anisotropic displacement parameters and hydrogen-bond constraints. Validate with R-factors (<5%) and residual density maps.
  • Polymorph analysis : Compare unit cell parameters and packing motifs (e.g., hydrogen-bonding networks) using Mercury or Olex2 .

Q. How can researchers address contradictory results in dose-dependent biological assays?

  • Methodology :

Statistical rigor : Apply nonlinear regression (e.g., Hill equation) to EC50_{50}/IC50_{50} calculations. Use ANOVA with post-hoc tests (e.g., Tukey) for inter-group comparisons.

Mechanistic probing : Perform time-kill kinetics (antimicrobials) or transcriptomics (anti-inflammatory) to distinguish static vs. cidal effects or pathway-specific modulation.

  • Example : If anti-inflammatory activity plateaus at high doses, assess cytotoxicity (e.g., MTT assay) to rule out false positives .

Methodological Resources

  • Synthesis : Pyridine-mediated amide coupling .
  • Computational modeling : Multiwfn for electron density topology .
  • Crystallography : SHELX refinement protocols .
  • Biological assays : Broth microdilution (CLSI guidelines) .

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